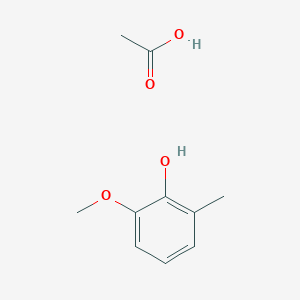

Acetic acid;2-methoxy-6-methylphenol

Description

Overview of Phenolic Acetate (B1210297) Chemistry and its Significance in Organic Synthesis

Phenolic acetates are a class of esters formed from the reaction of a phenol (B47542) with an acetic acid derivative, such as acetic anhydride (B1165640) or acetyl chloride. wikipedia.org This transformation is a cornerstone of organic synthesis, primarily because the acetyl group serves as an effective protecting group for the hydroxyl functionality of phenols. The phenolic hydroxyl group is acidic and reactive, and protecting it as an acetate ester allows other chemical transformations to be carried out on different parts of the molecule without interference from the hydroxyl group.

The synthesis of phenolic acetates is typically straightforward, often involving the acylation of a phenol. google.comjetir.org Common methods include:

Reaction with Acetic Anhydride: Phenols react with acetic anhydride, often in the presence of a base or acid catalyst, to form the corresponding phenyl acetate and acetic acid as a byproduct. jetir.org

Reaction with Acetyl Chloride: Acetyl chloride is a more reactive acylating agent and reacts readily with phenols, usually in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. google.com

The significance of phenolic acetates in organic synthesis extends beyond their role as protecting groups. They are stable, often crystalline solids or high-boiling liquids, which facilitates their purification. nih.gov The acetate group can be easily removed (deprotection) via hydrolysis under basic conditions (saponification) to regenerate the phenol. wikipedia.org Furthermore, phenolic acetates are important intermediates in various named reactions, such as the Fries rearrangement, where the acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring, forming a hydroxyaryl ketone. This reaction is a key step in the synthesis of many pharmaceuticals and other complex organic molecules.

Table 1: General Properties of Phenyl Acetate (Parent Compound)

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈O₂ |

| Molar Mass | 136.150 g·mol⁻¹ |

| Appearance | Clear colorless liquid |

| Density | 1.073 g/mL |

| Boiling Point | 195–196 °C |

| Melting Point | -30 °C |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Contextualization of 2-Methoxy-6-methylphenyl Acetate within Guaiacol (B22219) Derivatives Research

2-Methoxy-6-methylphenyl acetate is structurally a derivative of guaiacol (2-methoxyphenol). Guaiacol and its derivatives are a significant class of compounds, often derived from natural sources like lignin, and are subjects of extensive research due to their diverse biological activities and applications as chemical building blocks. frontiersin.orgresearchgate.net

Research into guaiacol derivatives is prominent in several fields:

Medicinal Chemistry: Many guaiacol derivatives have been investigated for their therapeutic potential. For instance, studies have explored their role as potent inhibitors of enzymes like myeloperoxidase (MPO), which is implicated in oxidative stress and cardiovascular diseases. nih.govresearchgate.net The structural framework of guaiacol is used as a scaffold to develop new compounds with enhanced inhibitory activity. nih.gov

Catalysis and Bio-oil Upgrading: As a major component of pyrolysis bio-oils derived from lignin, guaiacol is a key model compound for studies on hydrodeoxygenation (HDO). frontiersin.orgresearchgate.net This catalytic process aims to remove oxygen from bio-oils to produce higher-quality hydrocarbon fuels. Research focuses on understanding the reaction mechanisms on various transition metal catalysts to improve efficiency and selectivity. frontiersin.orgresearchgate.net

Polymer Science: Guaiacol derivatives are also being explored as renewable monomers for the synthesis of novel polymers. For example, m-guaiacol has been used to create benzoxazine (B1645224) resins that act as heterogeneous photocatalysts. acs.org

Within this context, 2-Methoxy-6-methylphenyl acetate can be viewed as a synthetic intermediate or a target molecule in the broader exploration of guaiacol derivatives. The addition of the methyl group at the 6-position and the acetylation of the hydroxyl group modify the electronic and steric properties of the guaiacol core, which can be used to fine-tune its reactivity and potential applications. The parent phenol, 2-methoxy-6-methylphenol (B1585055), serves as the direct precursor for the acetate. scbt.comnih.gov

Table 2: Physical Properties of 2-Methoxy-6-methylphenol (Precursor)

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₀O₂ |

| Molar Mass | 138.16 g/mol |

| IUPAC Name | 2-methoxy-6-methylphenol |

| CAS Number | 2896-67-5 |

Data sourced from PubChem and Santa Cruz Biotechnology. scbt.comnih.gov

Contemporary Research Trends and Emerging Areas in 2-Methoxy-6-methylphenyl Acetate Chemistry

While specific research literature on 2-Methoxy-6-methylphenyl acetate is highly specialized, contemporary trends can be inferred from the chemistry of its functional groups and parent structures. The primary areas of interest for a molecule with this structure lie in its utility as a synthetic intermediate and as a probe for structure-activity relationship (SAR) studies.

Intermediate in Fine Chemical Synthesis: The most direct application is in multi-step organic synthesis. The acetate group can serve as a protecting group for the phenol, 2-methoxy-6-methylphenol, while other reactions are performed on the methyl group or the aromatic ring. Subsequent deprotection would yield a polysubstituted phenol, which is a valuable structural motif in pharmaceuticals and agrochemicals.

Pro-drug Development: In medicinal chemistry, esterification is a common strategy to create pro-drugs. If the parent phenol (2-methoxy-6-methylphenol) were found to have biological activity, the acetate form could be explored as a pro-drug with modified properties, such as improved bioavailability or altered solubility. The ester would be hydrolyzed in vivo by esterase enzymes to release the active phenolic compound.

Materials Science: Research on functional polymers derived from renewable resources is a growing field. mdpi.com Lignin-derived phenols, including guaiacol derivatives, are attractive starting materials. The specific substitution pattern of 2-Methoxy-6-methylphenyl acetate could be exploited in the synthesis of specialty polymers or as an additive to modify the properties of existing materials. For instance, a related compound, 2-methoxy-4-vinylphenyl acetate, has been investigated as a biobased monomer. bldpharm.com

Emerging research may focus on the asymmetric synthesis of related chiral compounds or the use of this molecule in developing new catalytic systems. The steric hindrance provided by the ortho-methyl group next to the methoxy (B1213986) group can influence the regioselectivity of reactions on the aromatic ring, a feature that synthetic chemists can exploit to create complex molecular architectures.

Properties

CAS No. |

60632-42-0 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

acetic acid;2-methoxy-6-methylphenol |

InChI |

InChI=1S/C8H10O2.C2H4O2/c1-6-4-3-5-7(10-2)8(6)9;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |

InChI Key |

GUPFTHWHNBUIND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)O.CC(=O)O |

Origin of Product |

United States |

Advanced Characterization Techniques for 2 Methoxy 6 Methylphenyl Acetate Research

Chromatographic Separation and Monitoring

Chromatographic techniques are essential for monitoring the synthesis of 2-methoxy-6-methylphenyl acetate (B1210297) and for analyzing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction, such as the acetylation of 2-methoxy-6-methylphenol (B1585055). scispace.comasianpubs.org The reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting material. The plate is then developed in an appropriate solvent system, usually a nonpolar solvent mixture like petroleum ether and ethyl acetate.

The product, 2-methoxy-6-methylphenyl acetate, is less polar than the starting phenolic reactant due to the conversion of the polar hydroxyl group to an ester. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Table 2: Typical TLC Parameters for Monitoring Acetylation of 2-Methoxy-6-methylphenol

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Petroleum ether / Ethyl acetate (e.g., 4:1 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., potassium permanganate) |

| Expected Observation | Product spot (higher Rf) appears as reactant spot (lower Rf) diminishes. |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. It is a definitive technique for confirming the identity and purity of the synthesized 2-methoxy-6-methylphenyl acetate. nih.gov

A reversed-phase HPLC method would typically be employed for separation. The mass spectrometer, often equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, detects the compound as it elutes from the column. In positive ion mode, the detector would be set to monitor for the protonated molecule [M+H]⁺ at m/z 181, providing both retention time and mass confirmation for unequivocal product identification. nih.gov

Table 3: General LC-MS Parameters for Analysis of 2-Methoxy-6-methylphenyl Acetate

| Parameter | Description |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.2 µm particle size) |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |

| Ionization Mode | ESI or APCI, Positive |

| MS Detection | Selected Ion Monitoring (SIM) for m/z 181 ([M+H]⁺) or full scan |

Catalyst Characterization Techniques

The acetylation of phenols can be catalyzed by various solid acids, Lewis acids, or bases. scispace.comasianpubs.orgresearchgate.netrsc.org Characterizing these catalysts is crucial for understanding their activity, selectivity, and stability. When heterogeneous solid catalysts are used for the synthesis of 2-methoxy-6-methylphenyl acetate, several techniques are employed to analyze their physical and chemical properties.

Table 4: Common Techniques for Solid Catalyst Characterization

| Technique | Information Provided |

| X-ray Diffraction (XRD) | Provides information on the crystalline structure, phase purity, and crystallite size of the catalyst material. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identifies surface functional groups (e.g., hydroxyls, sulfate (B86663) groups on a sulfated zirconia catalyst) and adsorbed probe molecules. |

| N₂ Adsorption-Desorption (BET analysis) | Determines the specific surface area, pore volume, and pore size distribution of the catalyst, which are critical for its activity. |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and particle shape of the catalyst. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it provides elemental composition. |

| Temperature-Programmed Desorption (TPD) | Measures the strength and density of acid or base sites on the catalyst surface by monitoring the desorption of a probe molecule (e.g., ammonia (B1221849) for acidity, CO₂ for basicity) as a function of temperature. |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and oxidation states of elements on the catalyst's surface. |

These characterization techniques provide a comprehensive understanding of the catalyst's properties, which can be correlated with its performance in the synthesis of 2-methoxy-6-methylphenyl acetate, enabling optimization of the reaction conditions.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. It works by irradiating a powdered sample with X-rays and measuring the intensities and scattering angles of the diffracted X-rays. The resulting diffraction pattern is unique to the crystalline phase, providing information on the crystal structure, phase purity, and crystallite size.

A detailed search of scientific databases yielded no specific studies that have utilized Powder X-ray Diffraction for the structural analysis of 2-methoxy-6-methylphenyl acetate. Consequently, there are no PXRD patterns or associated crystallographic data to report for this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating detailed high-resolution images of its morphology and topography. It can provide information about the particle shape, size distribution, and surface texture of a material.

No research articles detailing the use of Scanning Electron Microscopy to characterize the surface morphology or particle structure of 2-methoxy-6-methylphenyl acetate were identified during the literature review. Therefore, no SEM micrographs or related morphological data are available.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for measuring the specific surface area of solid and porous materials. It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption isotherm, the total surface area and information about pore volume and size distribution can be calculated.

The scientific literature search did not uncover any studies that have performed BET surface area analysis on 2-methoxy-6-methylphenyl acetate. As a result, data regarding its specific surface area, porosity, or other related physisorption characteristics are not available.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability, decomposition temperatures, and volatile content of materials.

There are no available research findings or data from Thermogravimetric Analysis for 2-methoxy-6-methylphenyl acetate in the reviewed literature. Information on its thermal decomposition profile and stability is therefore not publicly documented through this method.

UV-Visible Spectroscopy for Catalyst Speciation

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. In catalysis research, it can be employed to identify and quantify the different species of a catalyst present during a reaction, providing insights into the reaction mechanism and catalyst stability and activity. This is particularly useful for transition metal catalysts, where changes in oxidation state or coordination environment can be monitored.

A comprehensive search for the application of UV-Visible spectroscopy for catalyst speciation in reactions involving the synthesis or transformation of 2-methoxy-6-methylphenyl acetate did not yield any specific studies. Therefore, there are no detailed research findings or spectroscopic data on catalyst behavior related to this compound.

Mechanistic and Kinetic Investigations of 2 Methoxy 6 Methylphenyl Acetate Transformations

Kinetic Analysis of Synthetic Reactions

Impact of Reaction Parameters on Conversion and Selectivity

The conversion of the starting ester and the selectivity towards different isomers of the resulting hydroxyacetophenone are critically dependent on several reaction parameters. The Fries rearrangement of aryl esters can yield both ortho and para isomers, and the distribution of these products is a key aspect of process optimization.

Temperature: Reaction temperature is a crucial factor influencing both the rate of reaction and the selectivity. In the Fries rearrangement, lower temperatures generally favor the formation of the para-isomer, which is often the thermodynamically more stable product. Conversely, higher temperatures tend to promote the formation of the ortho-isomer, which can be kinetically favored and is often stabilized by intramolecular hydrogen bonding with the catalyst.

Catalyst Type and Acidity: The choice of catalyst is paramount. Solid acid catalysts, such as zeolites, are often employed to overcome the environmental and handling issues associated with traditional Lewis acids like aluminum chloride. The acidic properties of the catalyst, including the type (Brønsted vs. Lewis), strength, and density of acid sites, play a significant role. For instance, in the rearrangement of p-tolyl acetate (B1210297), beta zeolites with a high concentration of accessible Brønsted acid sites have demonstrated superior performance.

Solvent: The polarity of the solvent can influence the reaction pathway and product distribution. Non-polar solvents often favor the formation of the ortho-product. As the solvent polarity increases, there can be a corresponding increase in the proportion of the para-product.

Interactive Data Table: Hypothetical Impact of Reaction Parameters on 2-Methoxy-6-methylphenyl Acetate Transformation

The following table is a hypothetical representation based on general principles of the Fries rearrangement and is intended for illustrative purposes due to the lack of specific experimental data for 2-methoxy-6-methylphenyl acetate.

| Temperature (°C) | Catalyst | Solvent | Conversion (%) | Selectivity (ortho-isomer) (%) | Selectivity (para-isomer) (%) |

| 80 | H-BEA Zeolite | Toluene (B28343) | 45 | 30 | 70 |

| 120 | H-BEA Zeolite | Toluene | 75 | 55 | 45 |

| 160 | H-BEA Zeolite | Toluene | 90 | 70 | 30 |

| 120 | H-ZSM-5 | Toluene | 60 | 40 | 60 |

| 120 | H-BEA Zeolite | Nitrobenzene | 80 | 40 | 60 |

Catalyst Deactivation Mechanisms and Regeneration Studies

Catalyst deactivation is a significant challenge in industrial chemical processes, leading to a decrease in catalytic activity and selectivity over time. For reactions involving acidic catalysts and aromatic compounds, the primary deactivation mechanism is often the formation of carbonaceous deposits, commonly referred to as coke. mdpi.com

Coke Formation: Coke precursors are typically large, polyaromatic molecules formed through a series of side reactions such as polymerization, condensation, and cyclization of reactants, intermediates, or products on the catalyst surface. mdpi.com These deposits can physically block the pores of the catalyst, preventing reactant molecules from accessing the active sites. Furthermore, coke can directly poison the active sites, rendering them inactive. In zeolite catalysts, coke formation is influenced by the pore structure and the acidity of the material.

Other Deactivation Mechanisms: Besides coking, other deactivation mechanisms can include:

Poisoning: Strong adsorption of impurities from the feed onto the active sites.

Sintering: The agglomeration of metal particles (if present) or the collapse of the catalyst support structure at high temperatures, leading to a loss of active surface area. mdpi.com

Catalyst Regeneration: To ensure the economic viability of a catalytic process, the ability to regenerate the deactivated catalyst is crucial. The most common method for regenerating catalysts deactivated by coke formation is oxidative treatment. mdpi.com This involves carefully controlled combustion of the carbonaceous deposits in a stream of air or another oxidizing gas at elevated temperatures. The temperature must be carefully managed to avoid damaging the catalyst structure through excessive heat. mdpi.com Following oxidation, a reduction step may be necessary to restore the active phase of the catalyst. For many zeolite-based catalysts, oxidative thermal regeneration has been shown to fully restore their catalytic performance.

Interactive Data Table: Hypothetical Catalyst Regeneration Cycles

This table illustrates a hypothetical scenario of catalyst deactivation and regeneration in the transformation of 2-methoxy-6-methylphenyl acetate.

| Cycle | Initial Conversion (%) | Conversion after 24h (%) | Post-Regeneration Conversion (%) |

| 1 | 90 | 65 | 89 |

| 2 | 89 | 63 | 88 |

| 3 | 88 | 61 | 87 |

| 4 | 87 | 58 | 85 |

| 5 | 85 | 55 | 83 |

Computational Chemistry and Theoretical Modeling in 2 Methoxy 6 Methylphenyl Acetate Research

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational chemistry, using the principles of quantum mechanics to model and predict the behavior of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) is a popular computational method due to its favorable balance of accuracy and computational cost. mdpi.comdoaj.org It is widely used to study the electronic structure and energetics of organic molecules. mdpi.comdoaj.org DFT calculations are instrumental in understanding the fundamental properties of molecules like 2-methoxy-6-methylphenyl acetate (B1210297).

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. youtube.com This process seeks to find the minimum energy structure on the potential energy surface. For 2-methoxy-6-methylphenyl acetate, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the constituent atoms.

Once a stable geometry is found, vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. wikipedia.orgnist.gov These predicted spectra can be compared with experimental data to validate the computational model.

Hypothetical Optimized Geometric Parameters for a Phenyl Acetate Derivative:

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | O-C (phenyl) | ~1.41 Å |

| Bond Angle | O=C-O | ~123° |

| Dihedral Angle | C-O-C-C (phenyl) | Variable (describes orientation of acetate group) |

DFT is a powerful tool for investigating chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path a reaction is likely to follow. A key point on this path is the transition state, which is the highest energy point and represents the energy barrier that must be overcome for the reaction to proceed. wikipedia.orgmasterorganicchemistry.com

For example, in the acid-catalyzed synthesis of ethyl acetate, DFT calculations have been used to model the entire reaction mechanism. nih.gov This includes the protonation of acetic acid, the nucleophilic attack by ethanol (B145695), and subsequent proton transfer and dehydration steps. By calculating the energy of each reactant, intermediate, and transition state, a detailed energy profile of the reaction can be constructed. nih.gov The highest energy barrier in this process was found to be the nucleophilic addition step. nih.gov This type of analysis for 2-methoxy-6-methylphenyl acetate could elucidate the mechanisms of its formation or hydrolysis.

Example Energy Barriers in Ethyl Acetate Synthesis:

| Reaction Step | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Nucleophilic Addition (Rate-determining step) | 19.6 |

While geometry optimization and frequency calculations are often performed with a computationally efficient basis set, it is common practice to perform a more accurate energy calculation on the optimized geometry. This is known as a single-point energy calculation. High-level composite methods like CBS-QB3 (Complete Basis Set-QB3) are designed to provide highly accurate energies by combining calculations at different levels of theory and extrapolating to the complete basis set limit. These refined energies are crucial for obtaining accurate reaction enthalpies and activation energies.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without relying on empirical parameters. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, when combined with large basis sets, can provide extremely accurate results, often considered the "gold standard" in computational chemistry. However, their high computational cost typically limits their application to smaller molecules or for benchmarking the accuracy of more approximate methods like DFT. For a molecule the size of 2-methoxy-6-methylphenyl acetate, high-level ab initio calculations would be computationally demanding but could be used to validate the results from DFT for key aspects of its structure or reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Molecular Modeling and Simulation

Beyond the quantum mechanical calculations that focus on the electronic structure of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of larger systems or systems over time. Molecular dynamics (MD) simulations, for instance, use classical mechanics to simulate the movement of atoms and molecules. While not providing the electronic detail of quantum calculations, MD can model the conformational changes of flexible molecules, their interactions with solvent molecules, or their behavior in a condensed phase. For 2-methoxy-6-methylphenyl acetate, MD simulations could be used to study its preferred conformations in different solvents or its interaction with other molecules in a mixture.

Conformer Searching and Conformational Analysis

Conformational analysis is fundamental to understanding a molecule's behavior. It involves identifying all possible spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. By calculating the potential energy of these conformers, researchers can determine the most stable, low-energy structures that the molecule is likely to adopt. This information is critical as the conformation can significantly influence the molecule's physical, chemical, and biological properties. For a molecule like 2-methoxy-6-methylphenyl acetate, this analysis would typically involve rotating the ester, methoxy (B1213986), and methyl groups relative to the phenyl ring to map the potential energy surface and identify stable conformers. However, no such specific study has been published.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical modeling allows for the accurate prediction of various spectroscopic parameters. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, computational methods can generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra are invaluable for interpreting and assigning experimental data, helping to confirm the structure of a synthesized compound. For 2-methoxy-6-methylphenyl acetate, this would involve calculating the expected ¹H and ¹³C NMR chemical shifts and the frequencies of IR vibrational modes, but such theoretical data has not been reported in the literature.

In-Silico Assessment of Reactivity Descriptors

Computational methods are also employed to predict a molecule's chemical reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can gain insights into how a molecule will interact with other reagents. The energies and shapes of these orbitals help identify sites susceptible to electrophilic or nucleophilic attack. Other calculated parameters, known as reactivity descriptors (e.g., chemical hardness, electronegativity, and electrophilicity index), provide a quantitative measure of the molecule's reactivity. To date, a computational investigation into these reactivity descriptors for 2-methoxy-6-methylphenyl acetate has not been documented.

Methodological Advancements and Future Research Trajectories in 2 Methoxy 6 Methylphenyl Acetate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 2-methoxy-6-methylphenyl acetate (B1210297) involves the acetylation of 2-methoxy-6-methylphenol (B1585055) with reagents like acetic anhydride (B1165640) or acetyl chloride, often requiring acid or base catalysts. tandfonline.comasianpubs.org Recent advancements, however, have prioritized "green" chemistry principles to minimize environmental impact.

A significant trend is the move towards solvent-free and catalyst-free reaction conditions. Studies have demonstrated that the acetylation of various phenols can proceed efficiently with acetic anhydride alone at moderate temperatures (e.g., 60 °C), eliminating the need for both hazardous solvents and catalysts. mdpi.com This approach offers advantages in terms of simplified purification, reduced waste, and milder reaction conditions. mdpi.com

Another sustainable strategy involves replacing conventional acetylating agents. Isopropenyl acetate has emerged as a promising alternative, yielding only acetone (B3395972) as a byproduct, which is significantly less hazardous than the acids generated from acetic anhydride or acetyl chloride. rsc.orgrsc.org This method aligns with the principles of atom economy and waste reduction.

Biocatalysis represents a frontier in sustainable synthesis. The use of enzymes, such as acyltransferases, in aqueous media offers a highly selective and environmentally friendly route to esters like 2-phenethyl acetate, a methodology that could be adapted for 2-methoxy-6-methylphenyl acetate. nih.gov Immobilized enzymes further enhance sustainability by allowing for easy catalyst recovery and reuse. nih.gov

A comparison of traditional versus sustainable methods for aryl acetate synthesis is presented below.

| Feature | Conventional Method | Sustainable Method | Example/Reference |

| Reagents | Acetic Anhydride, Acetyl Chloride | Isopropenyl Acetate, Acetic Anhydride | Use of Isopropenyl Acetate reduces acidic byproduct formation. rsc.org |

| Catalysts | Strong acids (H₂SO₄), Bases (Pyridine) | Recyclable polymers, Enzymes, Solid acids | Poly(N-vinylimidazole) can be recovered and reused. rsc.org |

| Solvents | Organic Solvents (e.g., Dichloromethane) | Solvent-free or Aqueous media | Catalyst- and solvent-free acetylation of phenols. mdpi.com |

| Byproducts | Acidic waste, Salt formation | Acetone, Water | Enzymatic synthesis in water is a prospective green process. nih.gov |

| Conditions | Often harsh temperatures | Room temperature or moderate heating | Reactions can be completed at 60°C without catalysts. mdpi.com |

Advancements in Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to optimizing the synthesis of 2-methoxy-6-methylphenyl acetate. Research has moved beyond traditional catalysts to explore a wide array of more efficient and selective systems.

Transition metal catalysts have shown significant promise. For instance, nickel-based catalysts have been developed for one-pot hydrogenation and acetylation processes, suggesting potential for multi-step syntheses starting from precursors to 2-methoxy-6-methylphenol. rsc.org Palladium catalysts are instrumental in novel synthetic routes, such as the carbonylation of benzyl (B1604629) acetates, which provides a halogen-free pathway to arylacetates. rsc.orgrsc.org Zirconium-loaded zeolite beta has been investigated for the regioselective acetylation of methoxy-substituted naphthalenes, highlighting the potential for solid acid catalysts to control selectivity in complex aromatic systems. orientjchem.org

The quest for milder and more cost-effective catalysts has led to the exploration of simple metal compounds. Anhydrous zinc chloride has proven to be an inexpensive and efficient catalyst for the acetylation of phenols under solvent-free conditions at room temperature. asianpubs.org Even elemental magnesium powder has been reported as a surprisingly effective catalyst for the acetylation of phenols with acetic anhydride, operating under solvent-free conditions with excellent yields. tandfonline.com

Heteropoly acids and their salts represent another class of advanced catalysts. Supported on silica (B1680970), these catalysts have been used for the liquid-phase Fries rearrangement of phenyl acetate, indicating their utility in transformations of the target compound as well.

The table below summarizes various catalytic systems applicable to aryl acetate synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |

| Solid Acid | Zr⁴⁺-Zeolite Beta | Acetylation | High regioselectivity, reusable. | orientjchem.org |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Acetylation | Inexpensive, mild conditions, solvent-free. | asianpubs.org |

| Transition Metal | Palladium Acetate (Pd(OAc)₂) | Carbonylation | Halogen-free route, high yield. | rsc.orgrsc.org |

| Elemental Metal | Magnesium (Mg) Powder | Acetylation | Cost-effective, solvent-free, excellent yield. | tandfonline.com |

| Polymer | Poly(N-vinylimidazole) | Acetylation | Reusable, solvent-free, room temperature. | rsc.org |

| Heteropoly Acid | H₃PW₁₂O₄₀ | Fries Rearrangement | Environmentally benign, efficient. |

Integration of Multi-Disciplinary Approaches in Chemical Research

Modern chemical research increasingly relies on the synergy between experimental work and computational analysis, as well as high-throughput techniques to accelerate discovery.

Computational Chemistry: Density Functional Theory (DFT) has become an invaluable tool for elucidating reaction mechanisms relevant to the synthesis of 2-methoxy-6-methylphenyl acetate. DFT studies have provided deep insights into acid-catalyzed esterification, detailing the energetics of transition states and intermediates. researchgate.netrsc.orgnih.gov For example, calculations have helped determine that the rate-determining step in certain esterification reactions is the nucleophilic addition of the alcohol following protonation of the acid. nih.gov Such computational models allow researchers to understand reactivity, predict outcomes, and rationally design more efficient catalytic processes without extensive empirical experimentation. rsc.orgresearchgate.net

High-Throughput Experimentation (HTE): HTE has revolutionized the process of reaction optimization. This approach utilizes automated, parallel microscale experimentation to rapidly screen a large number of variables, including catalysts, ligands, bases, and solvents. nih.govacs.org For developing new synthetic methods or applications for 2-methoxy-6-methylphenyl acetate, HTE can quickly identify optimal conditions from a vast parameter space, drastically reducing development time and material consumption compared to traditional one-at-a-time experimentation. nih.govnih.gov This methodology is particularly powerful for optimizing complex transition metal-catalyzed reactions. acs.org

The integration of these approaches creates a powerful research cycle: HTE can rapidly identify promising reaction conditions, and DFT calculations can then be employed to understand the underlying mechanisms of the most successful systems, leading to further rational improvements.

Exploration of New Methodological Applications of 2-Methoxy-6-methylphenyl Acetate as a Chemical Synthon

Beyond its synthesis, a key area of future research is the application of 2-methoxy-6-methylphenyl acetate as a synthon—a building block for more complex molecules.

The Fries Rearrangement: A primary application for aryl acetates is the Fries rearrangement, an organic reaction that converts the ester into a hydroxy aryl ketone using a Lewis acid catalyst. chemistrylearner.combyjus.com This reaction is ortho- and para-selective, with temperature and solvent choice influencing the regioselectivity. chemistrylearner.combyjus.com Applying this reaction to 2-methoxy-6-methylphenyl acetate would yield substituted hydroxyacetophenones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemistrylearner.comrsc.org Research into using solid acid catalysts like zeolites for this rearrangement aims to make the process more sustainable by avoiding corrosive and stoichiometric Lewis acids like AlCl₃. rsc.orgrsc.org

Cross-Coupling Reactions: While aryl halides are the conventional electrophiles in transition metal-catalyzed cross-coupling reactions, the activation of the C–O bond in aryl esters like 2-methoxy-6-methylphenyl acetate is an emerging area of interest. Developing catalytic systems that can cleave the relatively inert aryl C–O bond would establish this compound as a viable alternative to aryl halides in reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings. rsc.orgacs.orgacs.org This would be a significant advancement, as the precursor phenol (B47542) (2-methoxy-6-methylphenol) is often more accessible or presents different reactivity profiles than the corresponding aryl halide. Nickel-based catalytic systems, which are known to facilitate C-S coupling with aryl chlorides, could provide a starting point for exploring C-C or C-N bond formation using 2-methoxy-6-methylphenyl acetate as the electrophile. researchgate.net

The potential transformations highlight the prospective utility of 2-methoxy-6-methylphenyl acetate not just as a final product, but as a pivotal intermediate in constructing complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methoxy-6-methylphenol derivatives with acetic acid functionalities?

- Methodology :

- Step 1 : Start with 2-methoxyphenol derivatives (e.g., 2-methoxy-6-methylphenol) as the phenolic core. Introduce acetic acid groups via alkylation or esterification using chloroacetic acid or acetyl chloride under controlled pH (acidic/basic conditions) .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. For example, etherification of phenolic hydroxyl groups with bromoacetic acid in dimethylformamide (DMF) at 80°C yields stable phenoxy acetic acid derivatives .

- Validation : Confirm purity via HPLC (≥95% purity) and structural integrity using NMR (e.g., characteristic shifts for methoxy [δ 3.8–4.0 ppm] and methyl groups [δ 2.2–2.5 ppm]) .

Q. How can researchers accurately quantify acetic acid content in complex mixtures containing 2-methoxy-6-methylphenol?

- Methodology :

- Titration : Use NaOH (1.0 M) with phenolphthalein for endpoint detection. Neutralize free acetic acid, but note interference from phenolic hydroxyl groups. Calibrate with standard solutions to minimize errors (±5%) .

- Advanced Techniques : Employ LC-MS/MS for higher specificity. Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to separate acetic acid derivatives. Monitor transitions at m/z 60 → 43 for acetic acid and m/z 153 → 123 for 2-methoxy-6-methylphenol .

Q. What purification strategies are effective for isolating 2-methoxy-6-methylphenol-acetic acid conjugates?

- Methodology :

- Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences. Monitor crystal formation under reduced temperature (4°C).

- Chromatography : Apply flash chromatography with silica gel (hexane/ethyl acetate gradient) or reverse-phase HPLC for polar derivatives .

Advanced Research Questions

Q. How does the steric and electronic environment of the methoxy group influence the stability of acetic acid-phenolic conjugates?

- Analysis :

- Steric Effects : Ortho-substituted methoxy groups (e.g., 2-methoxy) hinder hydrolysis of acetic acid esters due to restricted access to the ester bond. Compare degradation rates of 2-methoxy vs. 4-methoxy analogs in pH 7.4 buffer at 37°C .

- Electronic Effects : Electron-donating methoxy groups stabilize phenolic anions, enhancing solubility but reducing ester stability under basic conditions. Use DFT calculations (B3LYP/6-31G*) to model charge distribution .

Q. How can researchers resolve contradictions in reported melting points for 2-methoxy-6-methylphenol-acetic acid derivatives?

- Troubleshooting :

- Purity Assessment : Re-test samples using DSC (differential scanning calorimetry) to detect impurities. For example, a reported mp of 122–125°C may vary due to residual solvents.

- Polymorphism : Screen for polymorphs via X-ray crystallography. Solvent-mediated crystallization (e.g., acetone vs. methanol) can yield different crystal forms with distinct thermal profiles .

Q. What spectroscopic techniques are most reliable for characterizing the regiochemistry of methoxy and methyl substitutions?

- Methodology :

- 1H-13C HMBC NMR : Correlate methoxy protons (δ 3.8–4.0 ppm) with aromatic carbons to confirm substitution at C2 and C6 positions.

- IR Spectroscopy : Identify ester C=O stretches (1730–1710 cm⁻¹) and phenolic O-H stretches (3300–3500 cm⁻¹) to differentiate free acids from esters .

Q. How can computational modeling predict the biological activity of 2-methoxy-6-methylphenol-acetic acid hybrids?

- Protocol :

- Docking Studies : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). Parameterize the acetic acid moiety as a carboxylate anion and the methoxy group as a hydrogen-bond acceptor. Validate with in vitro COX-2 inhibition assays (IC₅₀ values) .

Q. What are the degradation pathways of 2-methoxy-6-methylphenol-acetic acid under environmental conditions?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.